Lead(II) perchlorate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Lead Coordination Polymers

Lead(II) perchlorate hydrate can serve as a starting material for synthesizing lead coordination polymers. These are complex structures where lead(II) ions are linked together by organic molecules called ligands. Researchers investigate these polymers for their potential applications in various fields, including:

- Catalysis: Lead coordination polymers with specific ligand designs may exhibit catalytic properties for various chemical reactions [1].

- Sensors: Some lead coordination polymers show promise for sensor development due to their ability to selectively bind specific molecules [1].

- Functional Materials: Tailoring the structure of lead coordination polymers can lead to materials with interesting electrical, magnetic, or optical properties [1].

Source

[1] Scientific Labs. "Lead(II) perchlorate hydrate, | 205311-50G | SIGMA-ALDRICH | SLS".

Important Note

Due to lead's toxicity, researchers generally prefer alternative, less hazardous precursors for synthesizing coordination polymers whenever possible.

Research on Lead-Based Materials (with Caution)

In some controlled research settings, lead(II) perchlorate hydrate might be used to study the fundamental properties of lead-based materials. This could involve areas like:

- Crystallography: Lead(II) perchlorate hydrate can be used to grow crystals for X-ray diffraction studies, helping researchers understand the atomic arrangement in lead-containing compounds [2].

Source

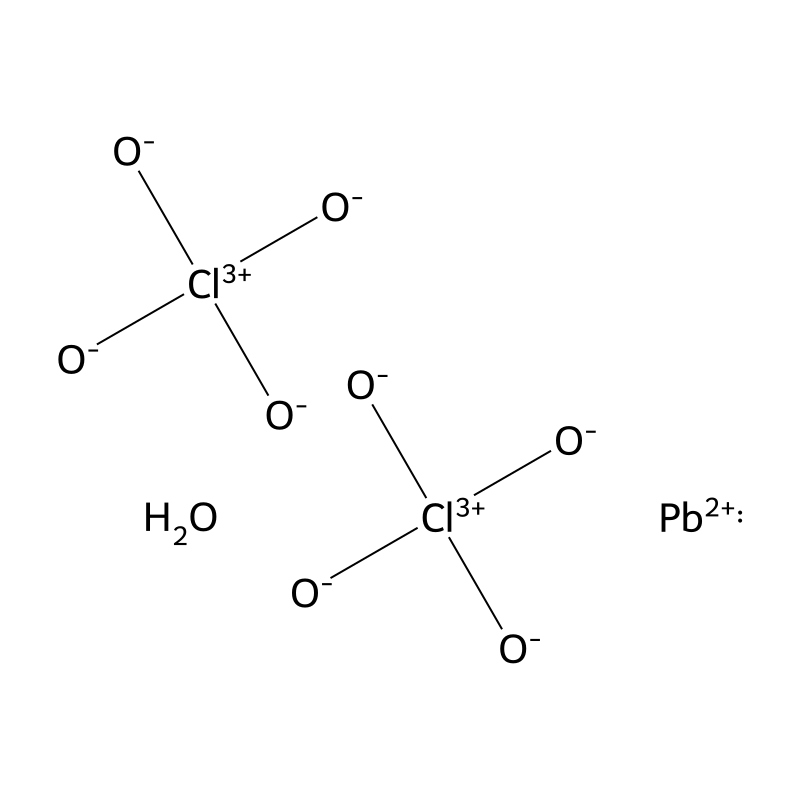

Lead(II) perchlorate hydrate is an inorganic compound with the formula , where typically represents the number of water molecules associated with the compound. It appears as white crystalline solids and has a molecular weight of approximately 424.12 g/mol. The density of lead(II) perchlorate hydrate is reported to be around 2.6 g/mL at 25 °C . This compound is notable for its hygroscopic nature, meaning it can absorb moisture from the environment, which can affect its stability and handling.

Lead(II) perchlorate is derived from lead and perchloric acid, and it is classified as a strong oxidizer. Its chemical structure features lead cations coordinated with perchlorate anions and water molecules, contributing to its solubility and reactivity in various chemical processes .

It can also react with reducing agents, leading to the formation of lead salts or other lead compounds. For example, when reacted with sodium sulfite, it can produce lead sulfite:

Lead(II) perchlorate hydrate's biological activity is primarily linked to its lead content. Lead compounds are known to be toxic and can have detrimental effects on human health and the environment. Lead exposure can result in neurological damage, particularly in children, as well as kidney damage and hypertension in adults. The perchlorate ion itself is known to disrupt thyroid function by inhibiting iodide uptake, which may lead to hypothyroidism .

Due to these toxicological properties, lead(II) perchlorate hydrate is handled with caution in laboratory settings, and appropriate safety measures are necessary to mitigate exposure risks.

Lead(II) perchlorate hydrate can be synthesized through various methods:

- Direct Reaction: Mixing lead(II) oxide or lead carbonate with perchloric acid results in the formation of lead(II) perchlorate:

- Precipitation Method: Lead nitrate can be reacted with sodium perchlorate in an aqueous solution:

- Hydration: The compound can be hydrated by dissolving anhydrous lead(II) perchlorate in water under controlled conditions to form the hydrated variant.

Lead(II) perchlorate hydrate has several applications across different fields:

- Chemical Synthesis: It serves as a precursor for synthesizing various lead coordination compounds.

- Analytical Chemistry: Used as a reagent in analytical procedures due to its strong oxidizing properties.

- Explosives: Its oxidizing characteristics make it suitable for use in pyrotechnics and explosives formulations.

- Catalysis: In certain reactions, it acts as a catalyst due to its ability to facilitate electron transfer processes.

Interaction studies involving lead(II) perchlorate hydrate often focus on its reactivity with other compounds. These studies assess how it interacts with reducing agents or other metal salts, which may result in complex formation or precipitation reactions. Additionally, research into its environmental interactions examines how it behaves in soil and water systems, particularly regarding its mobility and bioavailability.

Lead(II) perchlorate hydrate shares similarities with several other compounds but is unique due to its specific properties and applications:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Lead(II) nitrate | Pb(NO₃)₂ | Commonly used in pyrotechnics; less oxidizing than perchlorate. |

| Lead(II) acetate | Pb(C₂H₃O₂)₂ | Used in paints; less soluble than perchlorate hydrates. |

| Lead(II) sulfate | PbSO₄ | Insoluble; used in batteries; less reactive than perchlorates. |

| Lead(II) chlorate | Pb(ClO₃)₂ | Similar oxidizing properties but less stable than perchlorates. |

Lead(II) perchlorate hydrate stands out for its strong oxidizing ability and solubility compared to these similar compounds, making it particularly useful for specific chemical syntheses and reactions .

Metathesis Reactions with Lead Precursors

The metathesis approach represents one of the most widely employed laboratory-scale synthetic methodologies for producing lead(II) perchlorate hydrate. This method involves the reaction of soluble lead compounds with perchloric acid or perchlorate salts in aqueous solution [1] [2].

The fundamental metathesis reaction employs lead(II) nitrate as the precursor compound, which reacts with perchloric acid according to the balanced equation:

Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃ [1]

This reaction proceeds readily in aqueous solution at room temperature due to the high solubility of both reactants and the formation of the stable perchlorate complex. The reaction typically yields lead perchlorate trihydrate as the initial crystalline product [1].

Alternative lead precursors commonly employed in metathesis reactions include lead(II) oxide and lead carbonate. When using lead(II) oxide, the reaction proceeds according to:

PbO + 2HClO₄ → Pb(ClO₄)₂ + H₂O [2]

The reaction with lead carbonate follows a similar pathway:

PbCO₃ + 2HClO₄ → Pb(ClO₄)₂ + H₂O + CO₂ [2]

These reactions are particularly advantageous because they avoid the formation of nitrate byproducts, which can complicate subsequent purification steps. The carbonate reaction additionally benefits from the spontaneous removal of carbon dioxide gas, which drives the reaction to completion [2].

Lead perchlorate hydrate can also be synthesized through metathesis using basic lead carbonate (hydrocerussite) as demonstrated in specialized applications. Research has shown that lead(II) perchlorate serves as an effective precursor for synthesizing plumbonacrite, with the perchlorate anion stabilizing the desired mineral structure for moderate periods [3]. In this context, lead(II) perchlorate hydrate dissolved in nanopure water at approximately 10⁻² M concentration, with pH adjusted to 7 using sodium hydroxide, yields pure plumbonacrite crystals when equilibrated with atmospheric carbon dioxide [3].

Acid-Base Neutralization Approaches

Acid-base neutralization methodologies provide an alternative synthetic route that involves the controlled reaction between lead-containing bases and perchloric acid solutions. This approach offers superior control over reaction stoichiometry and product purity compared to simple metathesis reactions.

The neutralization approach typically employs lead(II) hydroxide or lead(II) oxide as the basic component. The reaction with lead(II) oxide proceeds according to:

PbO + 2HClO₄ → Pb(ClO₄)₂ + H₂O [4] [2]

This neutralization reaction is thermodynamically favorable and proceeds with controlled heat evolution. The reaction can be conducted at temperatures ranging from room temperature to 50°C, with higher temperatures accelerating the dissolution rate of the lead oxide while maintaining product integrity [2].

The neutralization approach offers several advantages over conventional metathesis reactions. First, the absence of competing anions (such as nitrate or chloride) simplifies the final product composition and reduces the need for extensive purification. Second, the controlled addition of perchloric acid to a lead oxide suspension allows for precise pH control, which can influence the hydration state of the final product [2].

Research indicates that the neutralization reaction can be optimized by controlling the molar ratio of reactants and the addition rate of perchloric acid. Slow addition of perchloric acid to a well-stirred lead oxide suspension, maintaining a slightly basic pH throughout the addition, promotes the formation of high-purity lead perchlorate trihydrate crystals [2].

Temperature control during neutralization significantly affects the crystalline form of the product. Reactions conducted at temperatures below 25°C tend to favor the formation of trihydrate crystals, while elevated temperatures (40-60°C) can promote partial dehydration, leading to mixed hydration states [2].

Industrial Manufacturing Processes

Industrial production of lead(II) perchlorate hydrate follows specialized electrochemical and chemical processing routes that differ significantly from laboratory-scale methodologies. While direct industrial production of lead perchlorate is limited due to its specialized applications, the compound is typically produced as an intermediate or specialty chemical using scaled-up versions of laboratory methods.

The industrial approach primarily relies on the controlled reaction between high-purity lead compounds and concentrated perchloric acid solutions. Lead(II) oxide serves as the preferred starting material due to its availability, purity, and favorable reaction characteristics [2]. Industrial reactors employ jacketed vessels with temperature control systems to manage the exothermic nature of the neutralization reaction.

Large-scale production utilizes a continuous or semi-batch process where lead oxide is slowly added to a circulating perchloric acid solution. The reaction temperature is maintained between 45-55°C to optimize dissolution rates while preventing thermal decomposition of the product [2]. Industrial systems incorporate advanced monitoring for pH, temperature, and conductivity to ensure consistent product quality.

The industrial crystallization process employs controlled cooling and seeded crystallization techniques to produce uniform crystal sizes. Temperature-controlled crystallizers operate in the range of 20-40°C, with gradual cooling rates of 0.5-1.0°C per hour to promote the formation of well-formed trihydrate crystals [5]. Industrial facilities typically incorporate multiple crystallization stages to achieve high purity levels.

Quality control in industrial production involves continuous monitoring of lead content, perchlorate concentration, and water content. Analytical methods include complexometric titration for lead determination, ion chromatography for perchlorate analysis, and thermogravimetric analysis for hydration state verification [6].

Industrial production scales typically range from several hundred kilograms to several tons per batch, depending on market demand and application requirements. The production process incorporates extensive safety measures due to the oxidizing nature of perchlorate compounds and the toxicity of lead-containing materials [6].

Purification and Dehydration Techniques

Purification of lead(II) perchlorate hydrate requires specialized techniques to remove impurities while maintaining the desired hydration state. The primary impurities encountered include residual lead oxide, lead carbonate, chloride ions, and other lead salts formed during synthesis [7].

The standard purification protocol begins with recrystallization from hot water. The crude product is dissolved in distilled water at 60-80°C, filtered to remove insoluble impurities, and then slowly cooled to promote crystallization of pure lead perchlorate trihydrate [7]. This process effectively removes most inorganic impurities due to the exceptionally high solubility of lead perchlorate in water (approximately 81.5 g per 100 g solution at 25°C) [8].

Advanced purification techniques employ multiple recrystallization cycles with specific washing procedures. Each recrystallization cycle involves dissolution in minimal hot water, followed by filtration through pre-washed filter paper and controlled cooling crystallization [7]. The crystals are washed with small volumes of ice-cold distilled water to remove surface impurities while minimizing product loss.

Dehydration of lead(II) perchlorate hydrate requires careful temperature control to achieve specific hydration states without thermal decomposition. The trihydrate form can be converted to the monohydrate by heating at 103°C under controlled humidity conditions [1]. Complete dehydration to the anhydrous form requires heating to 120°C under water-free conditions over phosphorus pentoxide [1].

The dehydration process typically employs a multi-stage approach. Initial dehydration at 80-90°C under reduced pressure removes surface moisture and loosely bound water molecules. Subsequent heating at 120°C in the presence of phosphorus pentoxide or other strong desiccants completes the dehydration process [1].

Vacuum dehydration techniques offer superior control over the dehydration process. The material is heated under vacuum (1-10 torr) at temperatures between 100-120°C, allowing water removal at lower temperatures and reducing the risk of thermal decomposition [5]. This approach is particularly effective for producing anhydrous lead perchlorate for specialized applications.

Alternative dehydration methods employ azeotropic distillation with organic solvents such as toluene or benzene. The hydrated material is refluxed with the organic solvent, and water is removed as an azeotropic mixture. This technique allows dehydration at lower temperatures but requires careful handling of organic vapors [5].

Quality control during purification and dehydration involves monitoring for chloride contamination using silver nitrate tests, lead content determination through complexometric titration, and water content analysis using Karl Fischer titration or thermogravimetric analysis [7]. The final product specifications typically require chloride content below 0.001%, lead content of 97-102% of theoretical, and water content appropriate for the desired hydration state [6].

Industrial purification systems incorporate automated crystallization control, continuous filtration systems, and closed-loop dehydration circuits to ensure consistent product quality and minimize environmental impact. Advanced analytical monitoring provides real-time feedback on product composition and purity levels throughout the purification process [5].

| Property | Trihydrate | Monohydrate | Anhydrous |

|---|---|---|---|

| Molecular Weight | 460.10 g/mol [9] | 424.12 g/mol | 406.10 g/mol [11] |

| Density | 2.60 g/mL [11] | 2.6 g/mL [12] | 2.6 g/mL [13] |

| Melting Point | 83°C [1] | 103°C (decomp.) [1] | 120°C (decomp.) [1] |

| Decomposition Temp. | 100°C [11] | 103°C [1] | 250°C [1] |

| Water Solubility | 81.5 g/100g H₂O [8] | Very soluble | Very soluble [1] |

| Appearance | White crystals [11] | White crystals | White crystals [12] |

| pH (5% solution) | 3.0-5.0 [14] | 3.0-5.0 [9] | 3.0-5.0 [6] |

Lead(II) perchlorate hydrate exists in multiple hydration states, each exhibiting distinct crystallographic characteristics. The hexanuclear basic lead(II) perchlorate hydrate, with the formula Pb₆O(OH)₆(ClO₄)₄·H₂O, represents the most extensively characterized structure through single crystal X-ray diffraction [1] [2]. This compound crystallizes in the orthorhombic space group Pbca with unit cell parameters of a = 10.814 Å, b = 16.706 Å, c = 26.273 Å, and a cell volume of 4746.45 ų [1].

The crystal structure reveals a complex polynuclear arrangement where lead(II) centers are coordinated through bridging hydroxyl and oxide groups [2]. The lead-oxygen bond distances in this structure range from 2.38(2) to 2.54(2) Å [3], indicating significant variation in the coordination environment. This structural motif can be described as three-face shared lead tetrahedra, with tetrahedrally-coordinated oxygen atoms in the central tetrahedral unit and hydroxyl groups positioned on the faces of the distal tetrahedral units [3].

Extended X-ray absorption fine structure studies have provided additional insights into the coordination geometry of lead(II) in perchlorate hydrates. The crystallographic data demonstrate that solid lead(II) perchlorate hydrate structures exhibit hemidirected coordination [4] [5], where ligands are asymmetrically distributed around the central lead ion. This hemidirected geometry results in broad bond distance distributions and an apparent gap for excess electron density, contrasting with the symmetric holodirected coordination observed in some other lead(II) complexes [4] [5].

The trihydrate form, Pb(ClO₄)₂·3H₂O, exhibits different structural characteristics compared to the hexanuclear complex. While detailed crystallographic parameters for this phase are limited in the available literature, the compound maintains a density of 2.6 g/cm³ and melts at 83-84°C [6] [7]. The lead-oxygen distances in aqueous solution studies of hydrated lead(II) perchlorate consistently indicate a coordination distance of approximately 2.54 Å [3] [4], supporting a six-coordinate arrangement in hemidirected fashion.

| Structural Parameter | Pb₆O(OH)₆(ClO₄)₄·H₂O | Pb(ClO₄)₂·3H₂O | Pb₄(OH)₄(ClO₄)₄·2H₂O |

|---|---|---|---|

| Space Group | Pbca | - | - |

| Crystal System | Orthorhombic | - | - |

| Unit Cell a (Å) | 10.814 | - | - |

| Unit Cell b (Å) | 16.706 | - | - |

| Unit Cell c (Å) | 26.273 | - | - |

| Cell Volume (ų) | 4746.45 | - | - |

| Pb-O Distance (Å) | 2.38-2.54 | 2.54 | 2.293-2.488 |

Spectroscopic Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides essential information about the molecular structure and bonding characteristics of lead(II) perchlorate hydrate. The perchlorate ion (ClO₄⁻) exhibits characteristic vibrational modes that serve as diagnostic fingerprints for structural analysis [8] [9]. The tetrahedral symmetry of the perchlorate ion results in four fundamental vibrational modes: the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄) [8].

The asymmetric stretching vibration (ν₃) of the perchlorate ion appears in the frequency range of 1060-1143 cm⁻¹, with the exact position dependent on the cation and coordination environment [8]. For lead(II) perchlorate systems, this band exhibits splitting that reflects the different perchlorate environments within the crystal structure [8]. The symmetric stretching mode (ν₁) occurs around 930-962 cm⁻¹ and is primarily observed in Raman spectroscopy due to selection rules [8].

The asymmetric bending vibration (ν₄) manifests at approximately 620-635 cm⁻¹ and shows minimal variation with different cations, suggesting that this mode is relatively insensitive to the coordination environment [8] [9]. The symmetric bending mode (ν₂) appears at around 461 cm⁻¹ and is typically observed only in Raman spectra [8].

Hydrated forms of lead(II) perchlorate display additional vibrational features arising from water molecules. The water bending vibrations appear near 1635-1670 cm⁻¹, providing clear evidence for the presence of coordinated or crystal water [8] [9]. The O-H stretching vibrations of water molecules occur in the range of 3530-3615 cm⁻¹, with the exact frequency dependent on the hydrogen bonding environment and polarizing power of the lead(II) cation [8].

Near-infrared spectroscopy reveals overtones and combination bands of water vibrations that are particularly diagnostic for hydration state determination. The first overtone of the O-H stretch appears at 6775-6970 cm⁻¹ (1.43-1.48 μm), while combination bands involving both stretching and bending motions occur at 5025-5180 cm⁻¹ (1.93-1.99 μm) [8] [9].

| Vibrational Mode | Frequency Range (cm⁻¹) | Activity | Assignment |

|---|---|---|---|

| ν₁ (symmetric stretch) | 930-962 | Raman active | ClO₄⁻ tetrahedral breathing |

| ν₂ (symmetric bend) | 461 | Raman active | O-Cl-O bending |

| ν₃ (asymmetric stretch) | 1060-1143 | IR and Raman active | ClO₄⁻ antisymmetric stretching |

| ν₄ (asymmetric bend) | 620-635 | IR and Raman active | O-Cl-O bending (degenerate) |

| H₂O bending | 1635-1670 | IR active | H-O-H bending vibration |

| O-H stretching | 3530-3615 | IR and Raman active | Water O-H fundamental stretch |

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy has provided valuable insights into the structure and dynamics of lead(II) perchlorate hydrate systems, although specific studies focused exclusively on lead perchlorate hydrates are limited in the literature. The available nuclear magnetic resonance research on perchlorate systems has primarily concentrated on chlorine-35 nuclear magnetic resonance studies to investigate ion-pairing and solvation dynamics [10].

Nuclear magnetic resonance studies of perchlorate solutions have demonstrated that free perchlorate ions in solution exhibit different relaxation times compared to contact ion-pairs with metal cations, as evidenced by nuclear magnetic resonance line width measurements for chlorine-35 [10]. The tendency for perchlorate ions to form contact ion-pairs is influenced by several factors including the charge-to-radius ratio of the cation, the dielectric constant of the solvent, and the basic strength of the solvent [10].

Research on metal-perchlorate interactions using chlorine-35 nuclear magnetic resonance has revealed exchange rates between perchlorate ions and metal cations in the range of 3 × 10⁴ to 3.6 × 10⁷ sec⁻¹ [10]. These studies suggest that lead(II) perchlorate systems likely exhibit similar dynamic behavior, with rapid exchange between coordinated and free perchlorate ions in solution.

Quadrupole relaxation studies of perchlorate and other tetrahedral ions in aqueous solution have been conducted to understand the local electronic environment and molecular motions [10]. While specific lead(II) perchlorate nuclear magnetic resonance parameters are not extensively documented in the literature, the general principles established for other perchlorate systems suggest that lead-207 nuclear magnetic resonance could provide valuable structural information given the appropriate experimental conditions.

Proton nuclear magnetic resonance studies of hydrated perchlorate systems have focused on water molecule dynamics and hydrogen bonding interactions. The chemical shifts and relaxation behavior of water protons in perchlorate hydrates reflect the strength of interaction with the perchlorate anions and the metal cations [10]. For lead(II) perchlorate hydrates, the hemidirected coordination geometry would be expected to result in asymmetric water environments, potentially leading to multiple water resonances with different chemical shifts and relaxation characteristics.

Ab Initio Molecular Dynamics Simulations

Computational studies of lead(II) perchlorate hydrate have employed various ab initio and density functional theory methods to understand the electronic structure, geometry, and hydration behavior of these systems [3] [4] [11]. The computational investigation of hydrated lead(II) species has revealed important insights into the coordination preferences and structural characteristics that govern the stability of different hydration states.

Ab initio quantum mechanical and molecular mechanical molecular dynamics simulations have been particularly valuable for investigating the hydration structure of lead(II) in aqueous perchlorate solutions [3] [11]. These studies have consistently demonstrated that lead(II) adopts a hemidirected coordination geometry, where the six-coordinate environment exhibits an asymmetric distribution of ligands around the metal center [3] [4].

Hartree-Fock and second-order Møller-Plesset perturbation theory calculations using effective core potentials such as CEP, LANL2, and SDD have been employed to determine lead-oxygen bond distances and vibrational frequencies in hydrated lead(II) complexes [3] [11]. These calculations support experimental observations of lead-oxygen distances in the range of 2.35-2.60 Å, depending on the specific coordination environment and computational method employed [3] [11].

Density functional theory calculations using the B3LYP functional with extended basis sets have provided geometry optimizations and frequency calculations for lead(II) perchlorate hydrate structures [4]. These studies have confirmed the preference for hemidirected coordination in solid-state structures, contrasting with the holodirected geometry observed in some other lead(II) solvate complexes with sterically demanding ligands [4].

The presence of the 6s² electron pair on lead(II) has been identified as a crucial factor determining the coordination geometry through computational studies [3] [11]. The stereochemically active lone pair results in an asymmetric distribution of electron density that favors hemidirected coordination arrangements, particularly in aqueous environments where ligand-ligand interactions are relatively weak [3] [4].

Molecular dynamics simulations incorporating polarizable force fields have been developed to study the dynamic behavior of lead(II) in perchlorate solutions [12] [11]. These simulations have provided insights into the solvation shell structure, ion-pairing dynamics, and the role of second-sphere hydration effects in determining the overall stability of different hydration states [12].

| Computational Method | Basis Set/Force Field | Key Findings | Pb-O Distance (Å) |

|---|---|---|---|

| Ab initio QM/MM MD | Various ECP/basis sets | Hemidirected coordination | 2.54(1) |

| DFT (B3LYP) | 6-311+G(d,p) | Geometry optimization | 2.50-2.52 |

| Hartree-Fock | CEP/LANL2/SDD | Bond distance calculations | 2.35-2.39 |

| MP2 | Second-order perturbation | Frequency calculations | ~2.6 |

| Polarizable MD | Specialized force fields | Dynamic solvation behavior | 2.54-2.60 |

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard